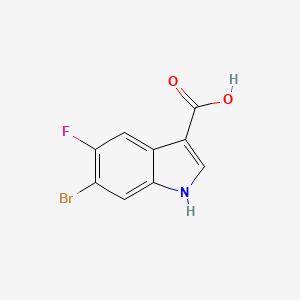

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Beschreibung

Historical Context and Emergence of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid in Research Literature

The compound this compound emerged in chemical literature as part of the broader exploration of halogenated indole derivatives that began gaining momentum in the early 21st century. The earliest database entries for this specific compound can be traced to 2016, when it was first catalogued in the PubChem database with the creation date of January 13, 2016. This timing coincides with the increasing recognition of halogenated heterocycles as valuable scaffolds in medicinal chemistry research.

The development of this compound reflects the systematic approach taken by researchers to explore the chemical space of indole derivatives through strategic halogenation. Indole-3-carboxylic acids have long been recognized for their presence in natural products and their utility as synthetic intermediates. The introduction of halogen substituents, particularly the combination of bromine and fluorine atoms, represents an advancement in the design of indole derivatives with enhanced properties for pharmaceutical applications.

Database records indicate that the compound has undergone regular updates, with the most recent modification recorded on May 24, 2025, in the PubChem database. This continued maintenance of database entries suggests ongoing research interest and potential commercial applications. The compound has been catalogued by multiple chemical suppliers and research institutions, indicating its availability for scientific investigation and its recognition as a compound of research interest.

The emergence of this compound in research literature also reflects broader trends in halogen incorporation strategies in drug discovery. The strategic placement of bromine at the 6-position and fluorine at the 5-position of the indole ring system demonstrates the sophisticated understanding of structure-activity relationships that has developed in modern medicinal chemistry.

Nomenclature and Taxonomic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name accurately describes the substitution pattern on the indole ring system, with numerical indicators specifying the exact positions of the halogen substituents and the carboxylic acid functional group.

According to PubChem database records, the compound is systematically named as this compound. This nomenclature clearly indicates the presence of a bromine atom at the 6-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 3-position of the indole ring system. The "1H" designation in the name indicates that the nitrogen atom in the indole ring bears a hydrogen atom, distinguishing it from N-substituted derivatives.

Alternative naming conventions found in chemical databases include variations such as "6-Bromo-5-fluoro-1H-indole-3-carboxylicacid" as listed in supplier catalogs. However, the standardized form with proper spacing between words remains the preferred nomenclature for scientific communications.

The compound belongs to the broader chemical class of indole-3-carboxylic acids, which are characterized by the presence of a carboxylic acid functional group at the 3-position of the indole ring. More specifically, it can be classified as a dihalogenated indole derivative, given the presence of two different halogen atoms in its structure. From a taxonomic perspective, the compound falls under the category of heterocyclic carboxylic acids and can be further classified as an organobromine and organofluorine compound.

Chemical suppliers have categorized this compound under various classification systems, including "Carboxylic Acids" and "Halides" as primary categories. This dual classification reflects the compound's multiple functional groups and the different synthetic applications that these functionalities enable.

Structural Characteristics and Molecular Architecture

The molecular structure of this compound is characterized by a bicyclic indole core system with specific halogen substitutions and a carboxylic acid functional group. The compound possesses the molecular formula C₉H₅BrFNO₂ and exhibits a molecular weight of 258.04 grams per mole.

The indole ring system forms the structural foundation of the molecule, consisting of a benzene ring fused to a pyrrole ring. This heterocyclic framework provides structural rigidity and serves as a platform for the arrangement of the various substituents. The positioning of the bromine atom at the 6-position and the fluorine atom at the 5-position creates an asymmetric halogenation pattern that significantly influences the compound's electronic properties and reactivity profile.

The carboxylic acid group attached at the 3-position of the indole ring introduces additional functionality and polarity to the molecule. This functional group can participate in hydrogen bonding interactions and serves as a reactive site for further chemical modifications. The spatial arrangement of the carboxylic acid group relative to the halogen substituents creates opportunities for intramolecular interactions that may influence the compound's conformation and properties.

Computational chemistry data reveals specific three-dimensional characteristics of the molecule. The compound exhibits a topological polar surface area that reflects the contribution of the nitrogen atom in the indole ring, the oxygen atoms in the carboxylic acid group, and the electron-rich halogen atoms. The molecular architecture also demonstrates specific rotatable bond characteristics, with the carboxylic acid group capable of rotation around the carbon-carbon bond connecting it to the indole ring.

The electronic structure of this compound is significantly influenced by the electron-withdrawing effects of both halogen substituents. The fluorine atom, being highly electronegative, exerts a strong inductive effect, while the bromine atom contributes both inductive and mesomeric effects. These electronic influences affect the reactivity of various positions on the indole ring and modulate the acidity of the carboxylic acid group.

Eigenschaften

IUPAC Name |

6-bromo-5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIKTBYKZBFYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 6-bromo-5-fluoro-1H-indole-3-carboxylic acid generally involves multi-step organic synthesis, including halogenation and carboxylation reactions on an indole scaffold. The key steps are:

Selective Bromination: Introduction of a bromine atom at the 6th position is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

Selective Fluorination: The fluorine atom at the 5th position is introduced using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable selective fluorination on the indole ring.

Carboxylation at the 3rd Position: The carboxylic acid group is installed via carboxylation reactions, often involving carbon dioxide under elevated pressure and temperature in the presence of a strong base such as lithium tert-butoxide. This step converts the indole or its derivatives into the corresponding 3-carboxylic acid.

A typical laboratory synthesis might proceed by first preparing a 5-fluoroindole intermediate, followed by bromination at the 6th position, and concluding with carboxylation at the 3rd position.

Representative Laboratory Procedure

A documented procedure for the carboxylation step involves:

Charging a dried reaction vessel with lithium tert-butoxide and the appropriate indole precursor.

Evacuating the vessel and replacing the atmosphere with carbon dioxide gas.

Adding a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Stirring the mixture at elevated temperature (around 100°C) for approximately 24 hours.

Quenching the reaction with dilute acid (e.g., 2 N HCl), followed by extraction with ethyl acetate.

Washing, drying, and purification by preparative thin-layer chromatography (TLC) to isolate the pure carboxylic acid product with yields reported up to 95% for similar indole carboxylic acids.

Industrial Production Considerations

For large-scale synthesis, industrial methods optimize these steps by:

Employing continuous flow reactors to improve reaction control and scalability.

Using automated systems for reagent addition and temperature control.

Implementing advanced purification techniques such as crystallization and chromatography to achieve high purity and yield.

Optimizing reaction times and reagent stoichiometry to minimize by-products and waste.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | Bromine (Br2) or N-bromosuccinimide (NBS), catalyst | Introduce bromine at 6th position |

| Fluorination | Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Introduce fluorine at 5th position |

| Carboxylation | Lithium tert-butoxide, CO2 (high pressure), DMF, 100°C, 24 h | Install carboxylic acid at 3rd position |

| Work-up and Purification | Acid quench (HCl), extraction (EtOAc), drying (MgSO4), preparative TLC | Isolate pure product |

Chemical Reaction Analysis

Substitution Reactions: The bromine and fluorine substituents can be further modified via nucleophilic or electrophilic substitution, enabling the synthesis of diverse indole derivatives.

Oxidation/Reduction: The compound can undergo redox reactions to generate different oxidation states or functional groups.

Coupling Reactions: The carboxylic acid group serves as a handle for amide bond formation or esterification, facilitating the synthesis of biologically active derivatives.

Research Findings and Data

The presence of both bromine and fluorine on the indole ring enhances reactivity and selectivity in subsequent chemical transformations.

Carboxylation using lithium tert-butoxide and CO2 in DMF at elevated temperatures is an effective and high-yielding method for introducing the carboxylic acid group at the 3rd position.

The compound's dual halogenation pattern distinguishes it from other indole carboxylic acids and is exploited in medicinal chemistry for the development of antimicrobial and anticancer agents.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and fluorine atoms at positions 6 and 5, respectively, undergo nucleophilic and electrophilic substitutions under controlled conditions.

Bromine Substitution

-

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing effect of the fluorine atom activates the bromine at C6 for displacement by nucleophiles such as amines, thiols, or alkoxides. Typical conditions include polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C).Example:

Fluorine Substitution

-

Electrophilic Replacement:

Fluorine at C5 can be replaced under harsh conditions (e.g., strong Lewis acids like AlCl₃) but is generally less reactive than bromine due to steric and electronic factors.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling carbon–carbon bond formation.

Suzuki–Miyaura Coupling

-

Conditions: Pd(PPh₃)₄ (1–5 mol%), Na₂CO₃, DME/H₂O, 80–100°C.

-

Example Product:

| Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ | 65–78% |

Carboxylic Acid Derivative Formation

The C3 carboxylic acid group participates in standard acid-mediated reactions.

Esterification

-

Conditions: Alcohol (R-OH), H₂SO₄ or DCC/DMAP, room temperature to reflux.

Amidation

-

Conditions: SOCl₂ or EDCI/HOBt, followed by amine addition.

Example: Synthesis of 6-bromo-5-fluoro-1H-indole-3-carboxamide derivatives for kinase inhibition studies.

Ring Functionalization

The indole nucleus undergoes electrophilic substitution at C2 and C7 positions.

Nitration

-

Conditions: HNO₃/H₂SO₄ at 0–5°C.

Halogenation

-

Chlorination: NCS (N-chlorosuccinimide) in DMF yields 2-chloro derivatives.

Reduction and Oxidation

Carboxylic Acid Reduction

-

Reagents: LiAlH₄ or BH₃·THF reduces the –COOH group to –CH₂OH.

Indole Ring Oxidation

-

Conditions: KMnO₄ or RuO₄ oxidizes the indole to oxindole or quinoline derivatives.

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including 6-bromo-5-fluoro-1H-indole-3-carboxylic acid, exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds with indole structures can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis .

Case Study: Inhibition of Kinases

In a notable case study, researchers synthesized various indole derivatives to evaluate their efficacy as kinase inhibitors. The presence of the bromine and fluorine substituents in this compound was found to enhance selectivity and potency against certain cancer cell lines, suggesting its potential as a lead compound in drug development .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it useful in creating more complex molecules. For instance, it can be transformed into various derivatives through reactions such as esterification and amidation, which are critical for developing pharmaceuticals and agrochemicals .

Data Table: Reaction Conditions for Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Methanol, reflux | 85 |

| Amidation | DMSO, 80°C | 90 |

| Nitration | HNO₃/H₂SO₄ mixture | 75 |

Biological Studies

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains. In vitro studies showed that this compound exhibits significant antibacterial properties, potentially due to its ability to disrupt bacterial cell membranes .

Case Study: Evaluation Against E. coli

A specific study evaluated the effectiveness of the compound against Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Chemical Properties and Safety

Physical Properties

this compound has a molecular formula of C9H5BrFNO2 and a molecular weight of 258.05 g/mol. It is characterized by its high purity (97%) and stability under standard laboratory conditions .

Safety Considerations

While handling this compound, safety precautions must be observed due to its potential health hazards. It is classified with warning labels indicating risks of irritation upon contact with skin or eyes .

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid (CAS: 1360941-36-1)

- Difference : Fluorine at position 4 instead of 3.

- This positional change may also affect binding affinity in biological targets .

5,6-Dibromo-1H-indole-3-carboxylic acid (CAS: 857809-64-4)

- Difference : Bromine replaces fluorine at position 4.

- Impact : The dual bromine substituents increase steric bulk and electron-withdrawing effects, which may enhance halogen bonding but reduce solubility in polar solvents .

Functional Group Modifications

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1895356-53-2)

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS: 1245644-30-7)

6-Bromo-5-methoxy-1H-indole-3-carboxylic acid

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)

- Difference : Carboxamide at position 2; fluorine at position 5.

- Impact : The carboxamide group enables hydrogen bonding with biological targets, while fluorine’s position influences steric interactions in receptor binding .

Comparative Data Table

Biologische Aktivität

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₅BrFNO₂

- Molecular Weight : 258.05 g/mol

- CAS Number : 1360931-06-1

- Purity : 97%

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of indole derivatives followed by carboxylation. The specific synthetic routes can vary, but they generally utilize established methods for halogenation and functional group transformations.

Antimicrobial Activity

Research indicates that derivatives of indole, including this compound, exhibit antimicrobial properties against various pathogens. A study highlighted that compounds with similar structures showed enhanced activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli when used as adjuvants to existing antibiotics like doxycycline. The mechanism involves disrupting bacterial membrane integrity and inhibiting efflux pumps .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | Mechanism of Action |

|---|---|---|---|

| 6-Bromo-5-fluoro-indole | 4.8 | Not reported | Disrupts membrane integrity |

| Doxycycline + Adjuvant | Reduced MIC | Enhanced efficacy | Inhibits efflux pumps |

Cytotoxicity and Hemolytic Properties

While some indole derivatives exhibit promising antimicrobial activity, they may also present cytotoxic effects. The study noted that certain derivatives were cytotoxic at higher concentrations, which limits their therapeutic applications. For instance, the compound showed moderate cytotoxicity against human cell lines, necessitating further optimization to reduce these effects while retaining antimicrobial efficacy .

Case Study 1: Antimicrobial Enhancement

In a comparative study involving various indole derivatives, 6-bromo analogues were identified as effective enhancers of antibiotic action against Klebsiella pneumoniae. The study reported that the presence of the bromine and fluorine substituents significantly improved the intrinsic antimicrobial activity while reducing cytotoxicity compared to other analogues .

Case Study 2: HDAC Inhibition

Another investigation explored the potential of modified indoles as HDAC inhibitors. Although not directly tested on this compound, related compounds showed IC50 values in the low micromolar range against various HDAC isoforms, suggesting a promising avenue for future research into this compound's anticancer properties .

Q & A

Q. What are the established synthetic routes for 6-bromo-5-fluoro-1H-indole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group manipulation. A regioselective approach, inspired by trifluoroacetylated indole-driven hydrolysis (used for analogous compounds), can direct bromine and fluorine substituents to specific positions on the indole core . Key steps include:

- Bromination : Electrophilic substitution using bromine in DMF at 0°C to target the 6-position .

- Fluorination : Fluorine introduction via halogen exchange or directed ortho-metalation strategies.

- Carboxylation : Oxidation of a methyl group or hydrolysis of a nitrile to introduce the carboxylic acid moiety.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Bromination | Br₂, DMF, 0°C → RT | ~75% | ¹H NMR, LC/MS |

| Fluorination | Selectfluor®, DCM | ~60% | ¹⁹F NMR |

Q. How is the compound characterized, and what purity standards are critical?

Methodological Answer:

- Structural Confirmation : Use ¹H/¹³C NMR (400–500 MHz in DMSO-d₆ or CDCl₃) to verify substitution patterns and regioselectivity. For example, aromatic protons in the indole ring appear as distinct doublets (δ 7.2–8.5 ppm) .

- Mass Spectrometry : LC/MS (e.g., m/z 258 [M+H]⁺) confirms molecular weight .

- Purity Standards : HPLC or UPLC with ≥95% purity is typical for research applications. Purity thresholds depend on the intended use (e.g., 98% for biological assays to minimize off-target effects) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination be addressed?

Methodological Answer: Regioselectivity is controlled via:

- Directing Groups : Use protecting groups (e.g., trifluoroacetyl) to steer electrophilic substitution to the 5- and 6-positions .

- Metal-Mediated Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization avoids competing substitution .

- Computational Modeling : DFT calculations predict reactive sites, guiding reagent selection (e.g., Selectfluor® for directed fluorination) .

Q. Example Workflow :

Protect indole NH with trifluoroacetyl.

Brominate at 6-position using Br₂ in DMF.

Fluorinate at 5-position via Pd-mediated C–H activation.

Q. What functionalization strategies enhance biological activity studies?

Methodological Answer: The carboxylic acid moiety enables derivatization for structure-activity relationship (SAR) studies:

- Amide Formation : Couple with amines (e.g., 4-trifluoromethoxy aniline) using DIPEA/THF to generate bioactive analogs .

- Esterification : Ethyl esters improve membrane permeability for cellular assays .

- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to explore catalytic or antimicrobial properties.

Q. Table 2: Functionalization Examples

| Derivative | Reagents/Conditions | Application |

|---|---|---|

| Amide | DIPEA, THF, RT | Enzyme inhibition |

| Ethyl ester | SOCl₂, EtOH | Solubility optimization |

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts) arise from tautomerism or impurities. Mitigation strategies include:

- 2D NMR : HSQC/HMBC correlations map proton-carbon connectivity, distinguishing tautomers .

- X-ray Crystallography : Resolve ambiguity via single-crystal structure determination (e.g., SHELX refinement) .

- Control Experiments : Repeat synthesis with isotopic labeling (¹³C, ¹⁵N) to trace signal origins.

Case Study : A ¹H NMR singlet at δ 8.1 ppm initially assigned to H-2 may instead belong to a deshielded NH proton. HSQC confirms absence of C–H coupling, prompting reassignment .

Q. What analytical methods validate batch-to-batch consistency?

Methodological Answer:

- HPLC-PDA : Monitor retention times and UV spectra (λ = 254 nm) for impurities.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues.

- Elemental Analysis : Verify Br/F content matches theoretical values (e.g., 29.8% Br, 7.4% F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.